molecular formula C17H15ClN2O4S B2778868 2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-chloropyridine-3-carboxylate CAS No. 874977-29-4

2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-chloropyridine-3-carboxylate

Cat. No.: B2778868
CAS No.: 874977-29-4
M. Wt: 378.83
InChI Key: DSWANUGHFSTFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-chloropyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenylsulfanyl group, a chloropyridine moiety, and a carboxylate ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-chloropyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenylsulfanyl Intermediate: This step involves the reaction of a phenylthiol with a suitable halogenated precursor under basic conditions to form the phenylsulfanyl group.

    Amidation Reaction: The phenylsulfanyl intermediate is then reacted with a propanoyl chloride derivative to form the amide linkage.

    Esterification: The final step involves the esterification of the amide intermediate with 6-chloropyridine-3-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the oxo moiety can be reduced to form alcohols.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chloropyridine ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-chloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chloropyridine moiety may interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of 2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-chloropyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloropyridine moiety, in particular, may offer unique interactions not seen with other halogenated derivatives.

Properties

IUPAC Name

[2-oxo-2-(3-phenylsulfanylpropanoylamino)ethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c18-14-7-6-12(10-19-14)17(23)24-11-16(22)20-15(21)8-9-25-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWANUGHFSTFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.